Cas no 1245772-61-5 (1-isopropyl-4-methyl-5-nitro-1H-pyrazole)

1-isopropyl-4-methyl-5-nitro-1H-pyrazole structure
1245772-61-5 structure
商品名:1-isopropyl-4-methyl-5-nitro-1H-pyrazole
CAS番号:1245772-61-5
MF:C7H11N3O2
メガワット:169.181
CID:3160353
PubChem ID:50896734

1-isopropyl-4-methyl-5-nitro-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 1-isopropyl-4-methyl-5-nitro-1H-pyrazole
    • 4-methyl-5-nitro-1-propan-2-ylpyrazole
    • 4-methyl-5-nitro-1-(propan-2-yl)-1H-pyrazole
    • AKOS005169482
    • 4-Methyl-1-(1-methylethyl)-5-nitro-1H-pyrazole
    • DTXSID501245573
    • 4-methyl-1-(methylethyl)-5-nitropyrazole
    • 1245772-61-5
    • STL584341
    • インチ: InChI=1S/C7H11N3O2/c1-5(2)9-7(10(11)12)6(3)4-8-9/h4-5H,1-3H3
    • InChIKey: DDGPCBZLOFCXGO-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 169.085126602Da
  • どういたいしつりょう: 169.085126602Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 178
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 63.6Ų

1-isopropyl-4-methyl-5-nitro-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB552135-1 g
1-Isopropyl-4-methyl-5-nitro-1H-pyrazole; .
1245772-61-5
1g
€787.20 2022-03-01
abcr
AB552135-100 mg
1-Isopropyl-4-methyl-5-nitro-1H-pyrazole; .
1245772-61-5
100MG
€343.30 2022-03-01
abcr
AB552135-250 mg
1-Isopropyl-4-methyl-5-nitro-1H-pyrazole; .
1245772-61-5
250MG
€454.70 2022-03-01
abcr
AB552135-500 mg
1-Isopropyl-4-methyl-5-nitro-1H-pyrazole; .
1245772-61-5
500MG
€589.80 2022-03-01

1-isopropyl-4-methyl-5-nitro-1H-pyrazole 関連文献

1-isopropyl-4-methyl-5-nitro-1H-pyrazoleに関する追加情報

Comprehensive Analysis of 1-isopropyl-4-methyl-5-nitro-1H-pyrazole (CAS No. 1245772-61-5): Properties, Applications, and Industry Trends

The chemical compound 1-isopropyl-4-methyl-5-nitro-1H-pyrazole (CAS No. 1245772-61-5) has garnered significant attention in recent years due to its unique structural properties and versatile applications in pharmaceutical and agrochemical research. As a nitro-substituted pyrazole derivative, this compound exemplifies the growing demand for heterocyclic building blocks in modern synthetic chemistry. Researchers are particularly interested in its molecular stability and reactivity patterns, which make it valuable for developing novel bioactive molecules.

Recent trends in AI-assisted drug discovery have highlighted the importance of compounds like 1-isopropyl-4-methyl-5-nitro-1H-pyrazole, as machine learning algorithms increasingly predict their potential in targeted therapeutics. The nitro group present in its structure contributes to its electron-withdrawing characteristics, a feature frequently searched by chemists investigating structure-activity relationships. This aligns with the current industry focus on precision molecular design, where subtle modifications to such scaffolds can dramatically alter biological activity.

From a synthetic chemistry perspective, the isopropyl and methyl substituents on the pyrazole ring offer interesting steric effects that influence both regioselectivity and catalytic transformation pathways. Laboratory studies indicate this compound serves as an excellent intermediate for creating more complex nitrogen-containing heterocycles, a class of compounds dominating recent patent filings in medicinal chemistry. The thermal stability of this molecule, another frequently searched property, makes it suitable for various high-temperature reactions common in industrial processes.

Environmental considerations have brought green chemistry applications of such compounds into focus. The 1H-pyrazole core structure demonstrates potential in developing biodegradable materials, answering the growing market demand for eco-friendly chemical solutions. Analytical techniques like HPLC purification and mass spectrometry characterization are typically employed to ensure the high purity required for research applications, topics that consistently rank high in scientific search queries.

In material science, the crystallographic properties of 1-isopropyl-4-methyl-5-nitro-1H-pyrazole have attracted attention for potential applications in organic electronic materials. The compound's conjugated system and nitro-aromatic interactions may contribute to interesting photophysical properties, aligning with current research into next-generation optoelectronic materials. This connects to another hot topic in chemistry searches: small molecule semiconductors for flexible electronics.

The compound's solubility profile in various organic solvents makes it particularly useful for solution-phase synthesis, a preferred method in many pharmaceutical laboratories. Recent publications have explored its potential as a precursor for biologically active pyrazole derivatives, with particular interest in its metabolic stability - another trending search term in medicinal chemistry circles. The presence of both electron-donating (alkyl) and electron-withdrawing (nitro) groups creates a balanced electronic environment that facilitates diverse chemical transformations.

Quality control aspects of 1245772-61-5 frequently appear in industry discussions, with emphasis on analytical method development for its quantification. Advanced techniques like NMR spectroscopy and X-ray diffraction analysis are commonly employed to verify its structural integrity, topics that generate substantial search traffic among analytical chemists. The compound's storage stability under various conditions is another practical consideration frequently researched by laboratory managers.

From a commercial perspective, the global market for specialty pyrazole derivatives like this compound has shown steady growth, driven by increasing R&D investments in small molecule drug discovery. Supply chain professionals often search for information about its manufacturing scalability and global suppliers, reflecting the compound's transition from research curiosity to important intermediate. Current good manufacturing practices (cGMP) for such compounds remain a hot topic in pharmaceutical forums.

Emerging applications in catalysis research have further expanded interest in this molecule. Its potential as a ligand precursor in transition metal catalysis connects to the broader search trend around cost-effective catalytic systems. The steric bulk introduced by the isopropyl group offers interesting possibilities for asymmetric synthesis, a field experiencing rapid growth in academic and industrial research.

In conclusion, 1-isopropyl-4-methyl-5-nitro-1H-pyrazole represents a fascinating case study in how functionalized heterocycles continue to enable innovation across multiple scientific disciplines. Its combination of structural features, synthetic utility, and potential applications ensures it will remain an important compound in the chemist's toolbox for years to come. As research techniques advance and new applications emerge, this compound will likely continue appearing in both scientific literature and industry search queries.

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